10-Hydroxydec-6-en-2-one is a significant organic compound with the molecular formula and a molecular weight of approximately 170.25 g/mol. This compound is recognized for its role in various biological processes and applications, particularly as a component of royal jelly produced by honeybees. It exhibits various biological activities, including antimicrobial and anti-inflammatory properties, making it a subject of interest in both scientific research and potential therapeutic applications.
10-Hydroxydec-6-en-2-one is primarily sourced from royal jelly, which is a secretion produced by honeybees that serves as food for larvae and the queen bee. This compound contributes to the unique properties of royal jelly, including its nutritional value and health benefits.
Chemically, 10-Hydroxydec-6-en-2-one is classified as an unsaturated fatty acid derivative. It falls under the category of monocarboxylic acids due to the presence of a carboxyl group in its structure. Its classification can also extend to lipid compounds due to its fatty acid nature.
The synthesis of 10-Hydroxydec-6-en-2-one can be achieved through various methods, each with distinct technical details:
The molecular structure of 10-Hydroxydec-6-en-2-one can be described as follows:
10-Hydroxydec-6-en-2-one participates in several chemical reactions:
The mechanism of action for 10-Hydroxydec-6-en-2-one involves several biochemical pathways:
The physical and chemical properties of 10-Hydroxydec-6-en-2-one are crucial for understanding its behavior in various environments:
These properties suggest that while specific data may be limited, the compound is likely soluble in organic solvents but may have limited solubility in water due to its hydrophobic nature.
10-Hydroxydec-6-en-2-one has several scientific uses:
The biosynthesis of 10-hydroxydec-6-en-2-one relies on specialized enzymatic systems that convert linear aliphatic precursors into this functionalized ketone. Key starter units include decanoic acid or its activated derivatives (e.g., decanoyl-CoA), which undergo regiospecific oxygenation at the C10 position and dehydrogenation between C6–C7. Cytochrome P450 monooxygenases (CYPs) or unspecific peroxygenases (UPOs) are primary catalysts for the C10 hydroxylation, leveraging molecular oxygen and NADPH cofactors. For example, CYP52 family enzymes in yeasts hydroxylate terminal methyl groups of alkanes/alkyl chains, analogous to the C10 oxygenation required here [4]. Subsequent enzymatic dehydrogenation by acyl-CoA oxidases (e.g., similar to Micrococcus luteus Mlut_11700) introduces the Δ⁶ double bond, while β-ketoacyl-CoA thiolases generate the ketone at C2 via thiolytic cleavage or retro-Claisen condensation [10].
Table 1: Key Enzymes in 10-Hydroxydec-6-en-2-one Biosynthesis
Enzyme Class | Example Enzymes | Function | Cofactors |
---|---|---|---|
Cytochrome P450 | CYP52M1, CYP4F | C10 hydroxylation | O₂, NADPH |
Acyl-CoA oxidase | Mlut_11700 homolog | Δ⁶ dehydrogenation | FAD, O₂ |
β-Ketoacyl-CoA thiolase | FadA (E. coli) | C2 ketone formation | CoA |
Transacylase | PhaG (Pseudomonas) | Acyl-ACP to acyl-CoA transfer | None |
Precursor channeling is optimized through compartmentalization in native producers (e.g., yeast peroxisomes or bacterial microcompartments). Decanoic acid is activated to decanoyl-CoA by acyl-CoA synthetases (e.g., FadD). Alternatively, Pseudomonas-derived PhaG transacylase directly transfers medium-chain acyl groups from acyl-carrier protein (ACP) to CoA, bypassing ATP-dependent reactivation and conserving metabolic energy [10]. Whole-cell biocatalysts (e.g., engineered E. coli) expressing these enzymes achieve high substrate conversion rates—up to 75.6% in optimized strains—by minimizing competing pathways [3] [10].
Metabolic flux balance analyses in Pseudomonas spp. and Yarrowia lipolytica reveal critical nodes governing 10-hydroxydec-6-en-2-one yields. Carbon partitioning studies demonstrate that 60–80% of decanoate flux is directed toward hydroxylation and ketogenesis when β-oxidation is disabled (e.g., via fadA/fadE deletions) [10]. In contrast, wild-type strains shunt <15% of precursors to the target compound due to degradation via β-oxidation cycles. Nutrient limitations dramatically alter flux: Nitrogen restriction in Y. lipolytica increases acetyl-CoA availability by 3.2-fold, enhancing ketone production, while phosphate limitation redirects carbon from biomass formation toward aliphatic secondary metabolites [6] [10].
Table 2: Metabolic Flux Distribution in Engineered Biocatalysts
Strain Modification | Precursor Flux to Target (%) | Competing Pathways Inhibited | Yield Enhancement |
---|---|---|---|
ΔfadA ΔfadE (E. coli) | 62–75% | β-Oxidation cycle | 4.1-fold |
PhaG overexpression | 58% | Free fatty acid accumulation | 3.3-fold |
ACP-thioesterase coexpression | 41% | Long-chain fatty acid biosynthesis | 2.2-fold |
Nitrogen limitation | 68% | Biomass synthesis | 2.9-fold |
13C-tracer studies quantify flux through parallel pathways. When [1-¹³C]decanoate is fed, 88% of 10-hydroxydec-6-en-2-one molecules retain the label at C1, confirming direct precursor utilization without scramblization via TCA cycle intermediates. Computational models (e.g., COBRApy simulations) predict that cofactor imbalances—particularly NADPH depletion during hydroxylation—limit titers. This aligns with experimental data showing 27% higher production upon NADPH-regeneration module expression (e.g., pentose phosphate pathway upregulation) [6] [10].
The synthesis of 10-hydroxydec-6-en-2-one is coordinately regulated by transcriptional repressors (e.g., FadR) and substrate-inducible promoters. In Pseudomonas, FadR binds medium-chain acyl-CoAs, derepressing phaG and oxidase genes. Deletion of fadR increases transcription of these loci by 8-fold, correlating with 3.1-fold higher product titers [10]. Dual-component systems (e.g., PsrA-PsrB in P. putida) respond to extracellular fatty acids, activating hydroxylase expression upon decanoate detection [5].
Epigenetic regulation further modulates cluster expression. Histone-like nucleoid structuring (H-NS) proteins silence phaG homologs in E. coli under glucose-rich conditions. Disruption of hns via CRISPRi de-represses the cluster, enabling 0.63 g/L production without exogenous induction [3] [10]. Quorum-sensing systems (e.g., LasI/LasR) in native producers delay synthesis until stationary phase, aligning production with biofilm formation. Heterologous expression of lasR in chassis strains accelerates pathway activation by 12 hours [5].
Cluster architecture analysis reveals conserved motifs: A 15-kb locus in P. koreensis DSM 21028 contains phaG, a CYP153 hydroxylase, and a LuxR-type regulator arranged in an operon. Riboswitches in the 5’ UTR of this operon bind acyl-homoserine lactones, modulating translational efficiency. Mutagenesis of this riboswitch increased enzyme translation by 140% in minimal media [10].
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